L-N,N-Diethylalanine mesityl ester hydrochloride
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Overview
Description
L-N,N-Diethylalanine mesityl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is characterized by the presence of a mesityl group, which is a derivative of mesitylene, and a hydrochloride salt. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N,N-Diethylalanine mesityl ester hydrochloride typically involves the esterification of L-N,N-Diethylalanine with mesityl chloride in the presence of a suitable base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity. Trimethylchlorosilane and methanol are commonly used reagents for the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
L-N,N-Diethylalanine mesityl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The mesityl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include mesityl alcohols, mesityl amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
L-N,N-Diethylalanine mesityl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of L-N,N-Diethylalanine mesityl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
L-N,N-Diethylalanine mesityl ester hydrochloride can be compared with other similar compounds, such as:
L-Alanine methyl ester hydrochloride: This compound lacks the mesityl group and has different reactivity and applications.
N-Mesityl substituted amino acids: These compounds share the mesityl group but differ in their ester or amide functionalities.
The uniqueness of this compound lies in its specific combination of the mesityl group and the ester functionality, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2173-47-9 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
diethyl-[1-oxo-1-(2,4,6-trimethylphenoxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-7-17(8-2)14(6)16(18)19-15-12(4)9-11(3)10-13(15)5;/h9-10,14H,7-8H2,1-6H3;1H |
InChI Key |
XEDFZSFSQQMFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)C(=O)OC1=C(C=C(C=C1C)C)C.[Cl-] |
Origin of Product |
United States |
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